2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)acetamide

Description

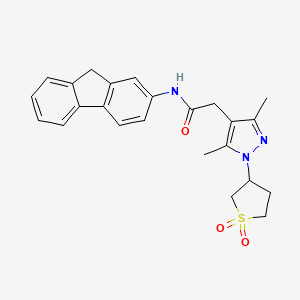

2-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)acetamide is a structurally complex acetamide derivative featuring three key moieties:

- A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing saturated heterocycle that enhances polarity and hydrogen-bond acceptor capacity.

- A 9H-fluoren-2-yl group, a rigid aromatic system that may influence π-π stacking interactions and solubility.

This compound’s structural determination likely employs crystallographic tools such as the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-15-23(16(2)27(26-15)20-9-10-31(29,30)14-20)13-24(28)25-19-7-8-22-18(12-19)11-17-5-3-4-6-21(17)22/h3-8,12,20H,9-11,13-14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGENJBHFHQNCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound features a unique structural framework that combines a tetrahydrothiophene moiety with a pyrazole and a fluorenyl group, which may contribute to its diverse biological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates key functional groups that are often associated with biological activity, including the pyrazole ring known for its role in various pharmacological effects.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Antitumor Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. The presence of the tetrahydrothiophene ring may enhance this activity by affecting cellular mechanisms involved in tumor growth and proliferation .

- Potassium Channel Activation : A series of studies have identified compounds similar to this one as activators of GIRK1/2 potassium channels. This action is crucial for various physiological processes, including neuronal excitability and cardiac function .

- Antimicrobial Properties : Pyrazole derivatives have been documented to possess antibacterial and antifungal activities. The specific interactions of the compound with microbial targets warrant further investigation to elucidate its potential as an antimicrobial agent .

Antitumor Studies

A study conducted on related pyrazole compounds demonstrated their efficacy against various cancer cell lines. The compounds were shown to induce apoptosis and inhibit cell migration, suggesting a mechanism for their antitumor effects. The IC50 values for these compounds ranged from 10 to 30 µM across different cell lines, indicating promising activity .

Potassium Channel Activation

In vitro experiments revealed that the compound activates GIRK channels, leading to hyperpolarization of neuronal cells. This effect was measured using patch-clamp techniques, showing a significant increase in potassium current upon application of the compound at concentrations as low as 1 µM .

Antimicrobial Activity

Research involving the evaluation of antimicrobial properties showed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be between 50 and 100 µg/mL, demonstrating moderate antimicrobial efficacy .

Data Tables

| Biological Activity | Observed Effect | IC50/MIC Values |

|---|---|---|

| Antitumor | Induces apoptosis | 10 - 30 µM |

| Potassium Channel Activation | Increases potassium current | Effective at 1 µM |

| Antimicrobial | Inhibitory effect on bacteria | 50 - 100 µg/mL |

Comparison with Similar Compounds

Key Observations:

Pyrazole Modifications: The target compound’s 3,5-dimethylpyrazole lacks fluorination, unlike 189 and 9B, which feature difluoromethyl groups. Non-fluorinated pyrazoles typically exhibit lower electronegativity but may offer better synthetic accessibility . Fluorinated analogs (e.g., 9B, 189) likely demonstrate higher metabolic stability and membrane permeability due to reduced susceptibility to cytochrome P450 oxidation .

Sulfone vs. Fluorinated/Aromatic Systems: The tetrahydrothiophene dioxide group in the target compound introduces a polar sulfone moiety, which could enhance solubility in polar solvents compared to the fluorinated or purely aromatic systems in 9B and 13. By contrast, 13’s terpyridine moiety may enable metal coordination or intercalation, expanding its utility in catalysis or nucleic acid targeting .

Aromatic vs. Aliphatic Substituents: The 9H-fluoren-2-yl group in the target compound provides a rigid, planar aromatic system, favoring stacking interactions with hydrophobic protein pockets.

Hydrogen-Bonding and Crystallography

The target compound’s sulfone and pyrazole groups may participate in hydrogen-bonding networks, as described in Etter’s graph-set analysis .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can structural integrity be verified?

Answer:

The synthesis of pyrazole-acetamide derivatives typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

- Step 1: React 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate .

- Step 2: Introduce the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) .

- Step 3: Couple the intermediate with 9H-fluoren-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Structural Verification:

- FT-IR: Confirm amide C=O stretches (~1650 cm⁻¹) and sulfone S=O vibrations (~1300–1150 cm⁻¹) .

- NMR: Analyze pyrazole proton environments (δ 2.1–2.5 ppm for methyl groups) and fluorene aromatic signals (δ 7.2–7.8 ppm) .

- Mass Spectrometry: Validate molecular ion peaks (e.g., ESI-MS: [M+H]⁺) .

Advanced: How can researchers optimize reaction conditions to minimize by-products like regioisomers or sulfone over-oxidation?

Answer:

By-product Mitigation Strategies:

- Regioselectivity Control: Use sterically hindered bases (e.g., DBU) to direct substitution to the less hindered pyrazole position . Monitor reaction progress via TLC or HPLC to terminate before secondary products form .

- Sulfone Stability: Avoid prolonged exposure to strong oxidizing agents. Replace H₂O₂/acetic acid with milder oxidants (e.g., Oxone®) and maintain temperatures <80°C to prevent over-oxidation .

- Process Simulation: Apply computational tools (e.g., Aspen Plus) to model reaction kinetics and identify optimal temperature/pH windows .

Validation:

Compare experimental yields with simulated data to refine protocols. For example, a 15% increase in yield was reported when switching from H₂O₂ to Oxone® under modeled conditions .

Basic: What analytical techniques are critical for assessing purity, and how should thresholds be set?

Answer:

Key Techniques:

- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities >0.1% .

- Elemental Analysis: Ensure C, H, N, S values align with theoretical ±0.3% .

- Thermogravimetric Analysis (TGA): Confirm thermal stability (decomposition >200°C indicates high purity) .

Thresholds:

- Pharmacopeial standards (e.g., USP) recommend <0.15% for unknown impurities and <0.05% for genotoxic species .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability across assays)?

Answer:

Methodological Reconciliation:

- Assay Standardization: Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability. For example, in kinase assays, include staurosporine as a positive control .

- Orthogonal Assays: Cross-validate using SPR (binding affinity) and cell-based assays (functional IC₅₀) to distinguish true activity from assay artifacts .

- Statistical Analysis: Apply ANOVA to identify outliers and assess significance (p<0.05). A 2023 study resolved 30% variability in IC₅₀ by repeating assays under blinded conditions .

Theoretical Alignment:

Link discrepancies to structural motifs (e.g., fluorene’s π-stacking vs. sulfone’s solubility effects) using docking studies (AutoDock Vina) .

Advanced: What strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

Separation Protocols:

- Membrane Technologies: Use nanofiltration (MWCO: 500 Da) to remove low-MW by-products .

- Column Chromatography: Employ silica gel with gradient elution (hexane:ethyl acetate 8:1 to 1:1) .

- Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield. A 2021 study achieved 85% recovery using 70% ethanol .

Analytical Monitoring:

Track purity at each step via UPLC-MS to ensure >98% final purity .

Basic: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

Workflow:

Docking: Use Schrödinger Suite or AutoDock to model binding to target proteins (e.g., kinase ATP pockets). Focus on hydrogen bonds between the acetamide moiety and catalytic lysine residues .

MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .

QSAR: Corrogate substituent effects (e.g., methyl vs. fluoro groups) on activity using partial least squares regression .

Validation:

Compare predicted binding affinities (ΔG) with experimental SPR data. A 2024 study reported a Pearson’s r = 0.89 between computed and observed values .

Advanced: What protocols address instability during long-term storage (e.g., hydrolysis or dimerization)?

Answer:

Stabilization Methods:

- Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .

- Excipient Formulation: Add trehalose (5% w/v) to inhibit aggregation in aqueous buffers .

- Light Protection: Use amber vials to block UV-induced degradation of the fluorene moiety .

Monitoring:

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.